molecular formula C6H12ClNO2 B6168890 (3S,4S)-4-methylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1909287-65-5

(3S,4S)-4-methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B6168890
CAS No.: 1909287-65-5
M. Wt: 165.6
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Description

(3S,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by its molecular structure, which includes a pyrrolidine ring with a carboxylic acid group and a methyl group at the 4-position. This compound is often used in research and development for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps, starting from simple precursors. One common synthetic route is the asymmetric hydrogenation of pyrrolidine-3-carboxylic acid derivatives using chiral catalysts to achieve the desired stereochemistry. The reaction conditions include the use of hydrogen gas, a chiral catalyst, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product with the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

(3S,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S,4S)-4-methylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (3R,4R)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride

  • Pyrrolidine-3-carboxylic acid derivatives

  • Other chiral pyrrolidine compounds

This detailed article provides an overview of (3S,4S)-4-methylpyrrolidine-3-carboxylic acid hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1909287-65-5

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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